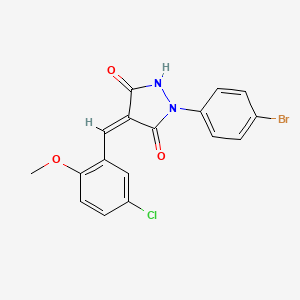![molecular formula C13H11ClN4OS B3730689 8-[(2-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3730689.png)
8-[(2-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one
Descripción general
Descripción
8-[(2-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one, commonly known as CBTM, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CBTM belongs to the class of purine analogs, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
CBTM has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antiviral activity against a wide range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human immunodeficiency virus (HIV). CBTM has also been investigated for its anticancer properties and has shown promising results in preclinical studies against various types of cancer, including breast, lung, and prostate cancer. Additionally, CBTM has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The exact mechanism of action of CBTM is not fully understood, but it is believed to act by inhibiting the replication of viruses and cancer cells. CBTM has been shown to inhibit viral DNA synthesis by interfering with the activity of viral DNA polymerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
CBTM has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. It has been shown to have a half-life of around 4 hours in rats and is rapidly metabolized in the liver. CBTM has been shown to have a moderate affinity for the adenosine receptor, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBTM is its potent antiviral and anticancer activity, making it a promising candidate for the development of new drugs. Additionally, CBTM has been shown to have a low toxicity profile, making it a relatively safe compound to work with in the lab. However, one of the limitations of CBTM is its low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CBTM. One area of interest is the development of new derivatives of CBTM with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of CBTM and to identify potential drug targets for its antiviral and anticancer activity. Finally, clinical trials are needed to evaluate the safety and efficacy of CBTM in humans.
Propiedades
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-4-2-3-5-9(8)14/h2-5,7H,6H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKOXCKAZRIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-chlorobenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-3-{[(3-hydroxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3730616.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3730626.png)
![ethyl [3-cyclopropyl-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B3730634.png)
![4-[1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B3730637.png)
![9-(1-methyl-1H-pyrazol-5-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3730641.png)
![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3730642.png)
![methyl 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3730653.png)
![[7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](2-thienyl)methanone](/img/structure/B3730661.png)
![4-[1-(2-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B3730664.png)
![N-(3,4-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3730684.png)
![N-(2,3-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3730700.png)

